3-(Morpholin-2-yl)propanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-morpholin-2-ylpropanamide |
InChI |
InChI=1S/C7H14N2O2/c8-7(10)2-1-6-5-9-3-4-11-6/h6,9H,1-5H2,(H2,8,10) |
InChI Key |
SDPRIDNFURPNTM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CCC(=O)N |
Origin of Product |
United States |
Foundational Significance of the Morpholine Propanamide Structural Motif in Medicinal Chemistry
The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged" scaffold in medicinal chemistry. sci-hub.seacademie-sciences.fr Its presence in a molecule can confer advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for drug development. academie-sciences.fr The morpholine moiety's ability to participate in hydrogen bonding and act as a bioisostere for other functional groups makes it a valuable component in designing molecules that can effectively interact with biological targets. sci-hub.se
When combined with a propanamide linker, the resulting morpholine-propanamide motif offers a flexible yet constrained framework that can be readily modified to explore structure-activity relationships (SAR). The propanamide portion provides a robust backbone that can present the morpholine ring and other substituents in specific spatial orientations to interact with receptors and enzymes. This combination has been explored in the design of a wide array of biologically active compounds.
It is important to distinguish between the different isomers of the morpholine ring attachment. The most commonly studied isomer is the morpholin-4-yl, where the propanamide group is attached to the nitrogen atom of the morpholine ring. In contrast, the morpholin-2-yl and morpholin-3-yl isomers, where the attachment is at a carbon atom adjacent to the oxygen or nitrogen atom, respectively, are less explored. This review focuses on the broader morpholine-propanamide motif, with a particular interest in the less-documented 3-(Morpholin-2-yl)propanamide.
Evolution of Research into Analogous Propanamide Structures with Biological Relevance
The propanamide scaffold is a common feature in a multitude of biologically active molecules, and its derivatives have been the subject of extensive research. The versatility of the propanamide structure allows for the introduction of various substituents, leading to compounds with diverse pharmacological activities.
For instance, propanamide derivatives have been investigated for their potential as anticonvulsant agents. A series of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs were synthesized and evaluated, with some compounds showing significant activity in preclinical models of epilepsy. ontosight.ai
Furthermore, the fusion of a propanamide linker with other heterocyclic rings, such as benzothiazole, has yielded promising results. In one study, a series of N-(benzo[d]thiazol-2-yl)-3-(morpholino/pyrrolidin-1-yl)propanamide derivatives were synthesized and found to be potent and selective inhibitors of monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases. nih.gov
The following table summarizes the biological activities of some analogous propanamide structures:
| Compound Class | Biological Activity | Reference |
| N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamides | Anticonvulsant | ontosight.ai |
| N-(benzo[d]thiazol-2-yl)-3-(morpholino/pyrrolidin-1-yl)propanamides | MAO-B and BuChE inhibition | nih.gov |
| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives | Cytotoxicity against cancer cells, EGFR inhibition | researchgate.net |
| Propanamide-sulfonamide conjugates | Dual inhibitors of urease and cyclooxygenase-2 | medipol.edu.tr |
Overview of Current Academic Research Trajectories and Contributions Pertaining to 3 Morpholin 2 Yl Propanamide and Its Derivatives
Strategic Chemical Synthesis of the Core this compound Structure
The construction of the this compound core structure relies on the efficient and selective formation of its two key components: the propanamide group and the morpholine ring.
Amide Bond Formation Techniques for Propanamide Synthesis
The amide bond is a fundamental linkage in a vast array of chemical compounds, including approximately 25% of all pharmaceutical drugs. acs.org Its synthesis is one of the most common reactions in medicinal chemistry. nih.gov The creation of the propanamide portion of the target molecule can be achieved through various techniques, ranging from classical condensation reactions to advanced catalytic methods.
Propanamide is fundamentally synthesized through a condensation reaction between propanoic acid and an amine, which forms the amide bond and releases a water molecule. fiveable.me While effective, direct thermal condensation often requires harsh conditions. Modern organic synthesis has developed a suite of more sophisticated methods to facilitate this transformation under milder conditions with higher efficiency. These include the use of coupling reagents and catalysts that activate the carboxylic acid.
Common coupling agents include carbodiimides and phosphonium (B103445) salts, which are valued for their high reactivity. nih.gov Borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have emerged as effective reagents for direct amidation. acs.org This method is operationally simple, can be performed open to the air, and often allows for product purification by simple filtration without the need for aqueous workups or chromatography. acs.org
Catalytic approaches offer greener and more efficient alternatives. Microwave-assisted synthesis using catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) can produce amides from carboxylic acids and primary amines in high yields, often without the need for solvents or complex purification steps. mdpi.com Biocatalysis, utilizing enzymes such as Candida antarctica lipase (B570770) B (CAL-B), represents another sustainable method for amide bond formation, proceeding via direct condensation of an acid and an amine. researchgate.net
| Method | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Borate Ester-Mediated Amidation | B(OCH₂CF₃)₃ | Operationally simple; high conversions; purification often by filtration. | acs.org |
| Microwave-Assisted Catalysis | Ceric Ammonium Nitrate (CAN) | Rapid, solvent-free, high yields; catalyst is easily separated. | mdpi.com |
| Enzymatic Synthesis | Immobilized Lipase (e.g., CAL-B) | Biocatalytic, sustainable; high stereoselectivity possible. | researchgate.net |
| In Situ Phosphonium Salts | N-Chlorophthalimide and Triphenylphosphine | Achieved at room temperature; good to excellent yields for various acids and amines. | nih.gov |
Nucleophilic Ring Opening and Subsequent Cyclocondensation Reactions Incorporating Morpholine
The synthesis of the morpholine ring itself can be accomplished through various cyclization strategies. A prominent method involves the nucleophilic ring-opening of a strained heterocyclic precursor, followed by an intramolecular cyclization (cyclocondensation).
A notable example is the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which begins with a nucleophilic attack by an amine, such as morpholine, on N-guanidinosuccinimide. nih.govsciforum.net This initial step involves the nucleophilic opening of the succinimide (B58015) ring. Under microwave irradiation at elevated temperatures (e.g., 170 °C in acetonitrile), this is followed by a cascade of transformations, including cyclocondensation, that results in the formation of a 1,2,4-triazole (B32235) ring fused to the propanamide structure. nih.govrsc.org This one-pot tandem process efficiently constructs a complex heterocyclic system from simple starting materials. nih.gov
Other advanced methods for forming substituted morpholine rings include the copper-promoted oxyamination of alkenes and the ring-opening of N-tosylaziridines. nih.govresearchgate.net A recently developed cascade reaction uses discrete nucleophiles to open a 2-tosyl-1,2-oxazetidine ring, which then undergoes spontaneous ring-closure to afford the desired morpholine product. acs.org These methods highlight the utility of ring-opening/cyclization strategies in accessing the morpholine scaffold. researchgate.net
Syntheses of Complex this compound Derivatives and Mannich Bases
Further functionalization of the core scaffold allows for the creation of diverse analogues with potentially enhanced properties.
Derivatization via Mannich Reaction for Substituted Morpholine-Propanamides
The Mannich reaction is a powerful three-component condensation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The reaction typically combines an aldehyde, a primary or secondary amine, and a carbonyl compound to produce a β-amino carbonyl product known as a Mannich base. wikipedia.org This reaction is highly valuable in medicinal chemistry for introducing aminoalkyl groups that can enhance a molecule's solubility and bioavailability. ias.ac.in
A direct application of this reaction has been used to synthesize a series of morpholine Mannich base derivatives. researchgate.netimpactfactor.org In a one-step process, morpholine, a substituted benzaldehyde, and an active hydrogen-containing compound like N-phenylacetamide are reacted to yield 3-(morpholin-4-yl)-N-phenyl-3-(aryl)propanamides. researchgate.netimpactfactor.org This method provides a straightforward route to complex propanamide derivatives where a new substituent is introduced at the carbon adjacent to the carbonyl group.
| Compound Name | Aryl Substituent (from Benzaldehyde) | Reference |
|---|---|---|
| 3-(morpholin-4-yl)-N-phenyl-3-[4-(trifluoromethyl)phenyl] propanamide | 4-(Trifluoromethyl)phenyl | researchgate.net |
| 3-(morpholin-4-yl)-N-phenyl-3-[4-(trifluoromethoxy)phenyl]propanamide | 4-(Trifluoromethoxy)phenyl | researchgate.net |
| 3-[4-(benzyloxy)phenyl]-3-(morpholin-4-yl)-N-phenylpropanamide | 4-(Benzyloxy)phenyl | researchgate.net |
| 3-(4-bromophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide | 4-Bromophenyl | researchgate.net |
| 3-(morpholin-4-yl)-N-phenyl-3-[4-(piperidin-1-yl)phenyl]propanamide | 4-(Piperidin-1-yl)phenyl | researchgate.net |
Multi-Component and Stepwise Synthesis Approaches for Novel Analogues
The synthesis of complex molecular architectures often benefits from multi-component reactions (MCRs) or tandem/cascade reactions, which build complexity in a single pot, increasing efficiency and reducing waste. nih.gov The Mannich reaction discussed previously is a classic example of a three-component MCR. wikipedia.org
Stepwise, one-pot syntheses are also highly effective. The microwave-assisted synthesis of N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide from N-guanidinosuccinimide and morpholine exemplifies a tandem process. nih.gov This reaction proceeds through a sequence of nucleophilic ring opening followed by cyclocondensation to furnish the final product without isolating intermediates. nih.gov Similarly, the synthesis of substituted morpholines via the ring-opening of oxazetidines is described as a "cascade reaction," highlighting a sequence of intramolecular transformations that spontaneously follow the initial nucleophilic addition. acs.org Such approaches, which combine multiple bond-forming events in a single operation, are central to modern synthetic strategies for creating novel and complex analogues.
Chemoselective and Catalytic Methodologies in Scaffold Construction
The precise control of reactivity, or chemoselectivity, is paramount in the synthesis of complex molecules. This is often achieved through the use of advanced catalytic systems. Catalysis not only accelerates reactions but can also direct them towards a specific outcome, such as favoring one stereoisomer over another (stereoselectivity).
In the context of the propanamide and morpholine scaffolds, several catalytic methods are notable:
Amide Bond Formation : The use of Ceric Ammonium Nitrate (CAN) provides a catalytic route to amides, while enzymatic catalysts like lipase offer high selectivity and sustainable conditions. mdpi.comresearchgate.net
Morpholine Synthesis : Palladium catalysts, such as Pd(DMSO)₂(TFA)₂, can enable Wacker-type aerobic oxidative cyclization to form morpholines. organic-chemistry.org Iron(III) salts have been shown to catalyze the diastereoselective synthesis of substituted morpholines from precursors containing an allylic alcohol. organic-chemistry.org Furthermore, copper(II) complexes can promote the stereoselective oxyamination of alkenes to provide direct entry into functionalized morpholines. nih.gov
These catalytic methodologies allow for the construction of specific isomers of the this compound scaffold, providing access to a wider range of chemical diversity with precise control over the molecular architecture.
Spectroscopic and Analytical Characterization for Structural Confirmation
The unambiguous structural confirmation of this compound and its analogues relies on a combination of modern spectroscopic and analytical techniques. These methods are essential not only for verifying the successful synthesis and purity of the target compounds but also for distinguishing between potential isomers, such as C-2 versus N-4 substituted morpholines.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of morpholine derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework, stereochemistry, and the specific placement of substituents on the morpholine ring.
In the ¹H NMR spectrum of a C-2 substituted morpholine, the protons on the heterocyclic ring exhibit characteristic chemical shifts and coupling patterns. The proton at the C-2 position, being attached to a carbon bearing a substituent and adjacent to the oxygen atom, would typically appear as a multiplet at a downfield-shifted region compared to other ring protons. The protons on the morpholine ring typically appear in the δ 2.5–4.0 ppm range. For instance, in related C-substituted morpholines, the protons adjacent to the oxygen (C2-H and C6-H) are found further downfield than those adjacent to the nitrogen (C3-H and C5-H). nih.govcdnsciencepub.com
The propanamide side chain would present its own set of distinct signals. The two methylene (B1212753) groups (-CH₂-CH₂-CO) would likely appear as two multiplets, with the one closer to the carbonyl group being more deshielded. The amide protons (-NH₂) would typically be observed as a broad singlet.
The ¹³C NMR spectrum provides complementary information. The carbon atoms of the morpholine ring typically resonate between δ 45 and δ 75 ppm. The substituted C-2 carbon would show a distinct chemical shift depending on the nature of the propanamide substituent. The carbonyl carbon of the amide group is a key identifier, appearing significantly downfield, typically in the range of δ 170–175 ppm. acs.orgnih.gov The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning each proton and carbon signal accurately, especially in complex substituted analogues. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Designed Analogue, (3S,5R)-3-Benzyl-5-(2-methylbenzyl)-4-phenylmorpholine nih.gov
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic-H | 7.43–7.00 (m) | 147.5, 138.9, 137.0, 136.5, 130.4, 129.6, 129.5, 129.1, 128.5, 126.3, 125.9, 121.7, 119.6 |
| Morpholine Ring-H | 3.71–3.46 (m) | 69.6, 57.9, 56.9 |
| Benzyl-CH₂ | 2.81–2.66 (m) | 37.0, 33.6 |
| Methyl-CH₃ | 2.23 (s) | 19.6 |
This table presents published data for a complex C-substituted morpholine analogue to illustrate the typical chemical shift regions for the morpholine core and its substituents. The exact values for this compound would differ but follow similar principles.
Mass Spectrometry and Other Chromatographic Techniques for Compound Characterization
Mass spectrometry (MS) is fundamental for determining the molecular weight of the synthesized compounds and providing evidence of their elemental composition through high-resolution mass spectrometry (HRMS). acs.org The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure.
For a compound like this compound, the molecular ion peak [M]⁺ would be expected. Key fragmentation pathways would likely involve the cleavage of the propanamide side chain from the morpholine ring. Another common fragmentation for morpholine derivatives is the retro-Diels-Alder reaction or other ring-opening fragmentations. researchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used for such molecules, often showing protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts, which helps in confirming the molecular mass. nih.govpreprints.org
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Description |
| 158 | [C₇H₁₄N₂O₂]⁺ | Molecular Ion [M]⁺ |
| 159 | [M+H]⁺ | Protonated Molecular Ion |
| 86 | [C₄H₈NO]⁺ | Morpholin-2-yl-methyl cation (cleavage of C-C bond next to the ring) |
| 73 | [C₃H₇NO]⁺ | Propanamide radical cation |
| 44 | [CONH₂]⁺ | Carboxamide fragment |
This table is predictive and based on common fragmentation patterns of amides and heterocyclic compounds.
Chromatographic techniques are essential for the purification of the final products and for assessing their purity. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is widely used to separate the desired compound from starting materials, by-products, and any isomers that may have formed during the synthesis. sielc.commdpi.com The purity of the compound can be quantified by analyzing the peak area in the chromatogram. Furthermore, specialized chiral chromatography methods can be employed to separate enantiomers of chiral C-substituted morpholines. nih.gov Gas Chromatography (GC) can also be used for the analysis of volatile morpholine derivatives. nist.gov
Investigations of Enzyme and Receptor Modulatory Activities
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Profiles
The inhibitory potential of this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been a subject of investigation, primarily in the context of developing multi-target-directed ligands for neurodegenerative disorders.
In a study focusing on benzo[d]thiazole-propanamide linker pyrrolidine (B122466) (morpholine) derivatives, it was observed that these compounds were generally poor inhibitors of AChE at a concentration of 100 μM. nih.govresearchgate.net However, some derivatives displayed notable inhibitory activity against BuChE. Specifically, N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide, which contain a propanamide linker, demonstrated good inhibitory potency against BuChE with IC50 values of 15.12 μM and 12.33 μM, respectively. nih.govresearchgate.net
Table 1: Cholinesterase Inhibitory Activity of Selected Propanamide Derivatives
| Compound Name | Target Enzyme | IC50 (μM) |
|---|---|---|
| N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | BuChE | 15.12 |
| N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | BuChE | 12.33 |
| Benzo[d]thiazole-propanamide linker morpholine derivatives | AChE | Poor activity at 100 μM |
Data sourced from studies on benzo[d]thiazole-propanamide derivatives. nih.govresearchgate.net
Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Efficacy
The investigation into the monoamine oxidase (MAO) inhibitory effects of this compound derivatives has revealed a preferential inhibition of the MAO-B isoform. In the same study of benzo[d]thiazole-propanamide linker derivatives, it was found that the designed compounds were poor inhibitors of MAO-A at a concentration of 100 μM. nih.govresearchgate.net
However, two of the derivatives, N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide, exhibited selective MAO-B inhibitory effects. nih.govresearchgate.net At a concentration of 100 μM, these compounds showed inhibition rates of 60.10% and 66.30% against MAO-B, respectively. researchgate.net This selective inhibition of MAO-B is a desirable characteristic for potential therapeutic agents targeting neurodegenerative diseases like Parkinson's disease. google.com
The morpholine moiety itself is present in some known MAO inhibitors, such as moclobemide. researchgate.net Furthermore, studies on morpholine-based chalcones have identified potent and selective MAO-B inhibitors. nih.gov
Table 2: Monoamine Oxidase Inhibitory Activity of Selected Propanamide Derivatives
| Compound Name | Target Enzyme | Inhibition Rate (%) at 100 μM |
|---|---|---|
| N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | MAO-B | 60.10 |
| N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | MAO-B | 66.30 |
| Benzo[d]thiazole-propanamide linker morpholine derivatives | MAO-A | Poor activity at 100 μM |
Data sourced from studies on benzo[d]thiazole-propanamide derivatives. researchgate.net
Tyrosine Kinase Receptor Inhibition: Focus on Epidermal Growth Factor Receptor (EGFR)
Research into the inhibitory effects of this compound derivatives on Epidermal Growth Factor Receptor (EGFR) has shown some promising results with closely related structures. One study investigated a series of 4-anilinoquinazoline (B1210976) derivatives, including N-(4-(3-bromoanilino)quinazolin-6-yl)-3-morpholin-1-ylpropionamide. This compound demonstrated irreversible inhibitory activity on EGFR autophosphorylation. google.com
Another study reported on the EGFR inhibitory activity of 1-(3-Morpholino-3-oxopropyl)quinolin-2(1H)-one. This compound, which features a morpholino propanamide moiety, was tested for its ability to inhibit the EGFR tyrosine kinase. acs.org While specific IC50 values for this particular morpholino derivative were not detailed in the provided context, other N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides from the same study showed potent EGFR inhibition with IC50 values in the nanomolar range. acs.org For instance, compound 9e from that study exhibited an IC50 of 16.89 nM against EGFR. acs.org
These findings suggest that the propanamide linker connected to a morpholine ring can be a viable scaffold for the design of EGFR inhibitors, although the specific substitution pattern on the core heterocyclic ring system is crucial for potent activity.
Table 3: EGFR Inhibitory Activity of a Related Morpholino Propanamide Derivative
| Compound Name | Target | IC50 (nM) |
|---|---|---|
| Compound 9e (an N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide) | EGFR | 16.89 |
Data from a study on quinolin-2-one derivatives. acs.org
Sirtuin (SIRT2) Deacetylase Inhibition
The exploration of this compound derivatives as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase, has been limited. One study that evaluated a series of 4-aryl-6-morpholino-3(2H)-pyridazinone derivatives with different side chains at the 2-position of the pyridazinone ring provided some insight. gazi.edu.tr
Among the propanamide derivatives tested in this study, only 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-(morpholin-4-yl)-4-phenyl-3(2H)-pyridazinone showed a slight inhibitory effect on SIRT2. gazi.edu.tr The elongation of the alkyl spacer from an acetamide (B32628) to a propanamide was found to reduce the SIRT2 inhibitory activity. gazi.edu.tr This suggests that while the morpholine moiety is present in the core structure, the propanamide linker in this specific chemical context is not optimal for potent SIRT2 inhibition.
Further research is needed to determine if other this compound scaffolds could yield more potent and selective SIRT2 inhibitors.
Table 4: SIRT2 Inhibitory Activity of a Morpholino-Pyridazinone Propanamide Derivative
| Compound Name | Target Enzyme | Inhibitory Effect |
|---|---|---|
| 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-(morpholin-4-yl)-4-phenyl-3(2H)-pyridazinone | SIRT2 | Slightly poor |
Data sourced from a study on 4-aryl-6-morpholino-3(2H)-pyridazinone derivatives. gazi.edu.tr
Allosteric Inhibition of Human Thymidylate Synthase (hTS)
There is currently no available research data specifically evaluating the allosteric inhibition of human thymidylate synthase (hTS) by this compound derivatives. Existing studies on hTS allosteric inhibitors have focused on other chemical scaffolds, such as peptides and 1,3-propanediphosphonic acid (PDPA). nih.govnih.govrcsb.org These inhibitors are designed to bind to sites distinct from the enzyme's active site, often at the dimer interface, to induce a conformational change that leads to inhibition. rcsb.orgunimore.it
Phosphoinositide 3-Kinase (PI3K) and Mitogen-Activated Protein Kinase (MEK) Pathways Modulation
No specific studies have been identified that investigate the modulatory effects of this compound derivatives on the Phosphoinositide 3-Kinase (PI3K) and Mitogen-Activated Protein Kinase (MEK) pathways. The morpholine ring is a common feature in many PI3K inhibitors, such as in the dual PI3K/mTOR inhibitor ZSTK474. nih.gov Research in this area has focused on modifying such existing scaffolds to develop dual PI3K/MEK inhibitors. nih.gov However, these studies have not yet explored the incorporation of a this compound moiety. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and metabolism and is frequently dysregulated in cancer. nih.govamegroups.org Given the prevalence of the morpholine group in PI3K inhibitors, future studies could explore the potential of this compound derivatives in modulating these key signaling cascades.
Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) Activity
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-established target for the development of new analgesics. Research into the antinociceptive mechanisms of various heterocyclic compounds has pointed to the potential involvement of TRPV1 modulation.
In a study investigating hybrid compounds with pyrrolidine-2,5-dione and thiophene (B33073) cores, the affinity for the TRPV1 receptor was examined to understand the analgesic effects of the most promising candidates. nih.gov Among the compounds tested was 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, a derivative containing a morpholino group. nih.govresearchgate.net This investigation into TRPV1 affinity was prompted by the observed antinociceptive activity of the compounds in preclinical pain models, suggesting that interaction with this receptor could be a key part of their mechanism of action. nih.gov While many propanamide derivatives have been explored as TRPV1 antagonists, the inclusion of the morpholine moiety in these specific derivatives highlights a structural avenue for modulating this pain receptor. nih.govnih.gov
Histamine (B1213489) H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for cognitive and wakefulness-promoting agents. nih.gov Several derivatives incorporating a morpholine ring have been shown to act as potent histamine H3 receptor antagonists.
A notable example is enerisant, or 1-(4-{3-[(2R)-2-methylpyrrolidin-1-yl]propoxy}phenyl)-1H-pyrazol-4-ylmethanone, a selective and high-affinity antagonist/inverse agonist of the H3 receptor. nih.gov In vitro assays confirmed its competitive antagonist activity at both human and rat H3 receptors. nih.gov Furthermore, a patent for benzazepine derivatives identified tert-butyl 7-(2-morpholin-4-yl-2-oxoethyl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate, which contains a morpholin-4-yl-acetamide fragment structurally similar to a propanamide, as a histamine H3 antagonist. google.com These findings underscore the importance of the morpholine moiety in designing potent ligands for the histamine H3 receptor. nih.govgoogle.commdpi.com
Neuropharmacological Activity Assessments
Derivatives of this compound have been evaluated for their potential in treating neurological disorders, particularly epilepsy, due to their interaction with key ion channels and transporters in the central nervous system.
Mechanisms of Anticonvulsant Action, including Voltage-Gated Sodium and Calcium Channel Interaction and GABA Transporter Modulation
The search for new antiepileptic drugs (AEDs) often focuses on compounds that can modulate neuronal excitability. The mechanisms of action for many effective AEDs involve the blockade of voltage-gated sodium and calcium channels or the enhancement of GABAergic neurotransmission. nih.govnih.govsigmaaldrich.com
A study of new hybrid compounds based on a pyrrolidine-2,5-dione structure investigated the anticonvulsant mechanisms of its most active derivatives, including 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (compound 4). nih.gov In vitro studies revealed that this morpholino-containing compound exerted a moderate but balanced inhibition of both neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.gov The same study also assessed its influence on the GABA transporter (GAT), a key component in the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. nih.govnih.gov The ability of this class of compounds to interact with multiple targets—sodium channels, calcium channels, and GABA transporters—suggests a potential for broad-spectrum anticonvulsant activity. nih.govmdpi.com
Antinociceptive Mechanisms and Efficacy in Preclinical Models
In addition to their anticonvulsant properties, several morpholino-containing derivatives have demonstrated significant antinociceptive (pain-relieving) effects in preclinical studies.
The antinociceptive activity of compounds such as 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride was evaluated in established animal models of pain, including the hot plate and writhing tests. nih.gov The compound showed efficacy in these models, indicating central and peripheral analgesic activity. nih.govresearchgate.net The mechanism for this pain relief was further explored through investigations into its affinity for the TRPV1 receptor, a channel known to be critical in pain signaling. nih.govacs.org The effectiveness of these derivatives in various pain models, including those for tonic and neurogenic pain, highlights their potential as multifunctional agents capable of treating both seizures and pain. springermedizin.deacs.orggoogle.com
Antiproliferative and Cytotoxic Activity against Cancer Cell Lines
The morpholine scaffold is a common feature in a variety of compounds designed as anticancer agents, owing to its favorable physicochemical properties and ability to form key interactions with biological targets.
In Vitro Growth Inhibition Studies on Human Cancer Cell Lines
Derivatives of this compound have been synthesized and screened for their ability to inhibit the growth of human cancer cells in vitro. A study on a series of triarylpyrazole derivatives included N-(3-(3-(4-Chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)phenyl)-3-morpholino-propanamide (compound 1h). nih.gov This compound was evaluated in the National Cancer Institute's 58 human cancer cell line panel. nih.govsemanticscholar.org
At a concentration of 10 μM, compound 1h demonstrated a mean growth inhibition percentage of 72%. nih.gov It showed broad-spectrum activity and exhibited inhibition greater than 100% against certain cell lines, indicating cytotoxicity. For example, related compounds in the same series showed significant activity against colon cancer (COLO 205, HT29), melanoma (UACC-257, MALME-3M, SK-MEL-5), and other cancer cell lines. nih.gov The antiproliferative effects of some of these derivatives were linked to the inhibition of V600E-B-RAF kinase, a protein often over-expressed in cancers like melanoma and colon cancer. nih.govsemanticscholar.org Other research has also highlighted the antiproliferative potential of various propanamide and morpholine derivatives against a range of cancer cell lines, including those of the prostate (PC-3), breast (MCF-7), and cervix (HeLa). nih.govmdpi.comtandfonline.com
Below is a table summarizing the in vitro antiproliferative activity of a representative 3-morpholino-propanamide derivative and related compounds from the same study. nih.gov
| Compound ID | Structure | Mean Growth Inhibition % (at 10 µM) |
| 1h | N-(3-(3-(4-Chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)phenyl)-3-morpholino-propanamide | 72% |
| 1i | N-(3-(3-(4-Chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)phenyl)-3-(4-methylpiperazin-1-yl)propanamide | 81% |
| 1j | N-(3-(3-(4-Chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)phenyl)-3-(4-ethylpiperazin-1-yl)propanamide | 97% |
Exploration of Cellular Mechanisms Underlying Antiproliferative Effects
The antiproliferative properties of morpholine-containing compounds have been investigated across various cancer cell lines, revealing several underlying molecular mechanisms. These mechanisms often involve the modulation of key signaling pathways that control cell growth, proliferation, and apoptosis (programmed cell death).
Derivatives of this compound and related structures have shown potent activity against various cancer cell lines. For instance, a series of triarylpyrazole derivatives featuring a 3-morpholinopropanamide (B3022374) terminal group was evaluated for antiproliferative activity. nih.gov Among these, compound 1h (N-(3-(3-(4-Chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)phenyl)-3-morpholinopropanamide) demonstrated significant inhibitory effects. nih.gov Further studies on similar structures have identified inhibition of specific kinases, such as V600E-B-RAF, as a key mechanism. nih.gov This kinase is a known driver in certain cancers, and its inhibition can halt tumor progression.
Other related quinoxaline (B1680401) derivatives have also been synthesized and tested for their anticancer potential. N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides exhibited significant antiproliferative activity against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. nih.gov The activity of these compounds is linked to their ability to bind to the allosteric site of human thymidylate synthase, an important enzyme in DNA synthesis. nih.gov Similarly, studies on 2-oxo-3-phenylquinoxaline derivatives showed that certain compounds induced notable morphological changes in HCT-116 cells, including nuclear disintegration and chromatin fragmentation, which are hallmarks of apoptosis. nih.gov
The induction of apoptosis is a common mechanism for many anticancer agents. mdpi.com Research on licorice chalcones, for example, has shown that they induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis. Furthermore, some morpholine derivatives have been found to block the PI3K/Akt/mTOR pathway, a crucial signaling cascade that promotes cell survival and proliferation in many cancers. researchgate.net
Studies on other heterocyclic compounds have also shed light on potential mechanisms. For example, certain piperazine (B1678402) derivatives of β-elemene were found to induce apoptosis in human leukemia cell lines, an effect linked to the generation of hydrogen peroxide and the activation of caspase-8. primescholars.com The activation of caspases, a family of protease enzymes, is a central part of the apoptotic signaling cascade.
Table 1: Antiproliferative Activity of Selected Propanamide Derivatives
| Compound | Cell Line | Activity Metric (IC50) | Reported Mechanism |
|---|---|---|---|
| N-propyl-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide (7a) | HCT-116 | 28.85 ± 3.26 µg/mL | Cytotoxicity, Induction of Apoptosis |
| Compound 7j (quinoxaline derivative) | HCT-116 | 26.75 ± 3.50 µg/mL | Cytotoxicity, Nuclear Disintegration |
| 1-(3-Morpholino-3-oxopropyl)quinolin-2(1H)-one (9g) | MCF-7 | 9.77 µM | EGFR Inhibition |
| Compound 9e (N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivative) | MCF-7 | 1.32 µM | Potent EGFR Inhibition |
| Compound 1j (triarylpyrazole derivative) | Various (58 cell lines) | 0.26 - 0.38 µM | V600E-B-RAF Kinase Inhibition |
In Vitro Toxicity and Safety Screening
The preliminary safety evaluation of new chemical entities is a critical step in drug development. In vitro toxicity screening provides an early assessment of a compound's potential to cause harm to cells, reducing the reliance on animal testing and allowing for the early deselection of toxic candidates. europeanpharmaceuticalreview.com Standardized methods, such as those outlined by the International Organization for Standardization (ISO) 10993, are often employed to ensure the biocompatibility of materials and compounds intended for medical use. researchgate.net
For derivatives of this compound, in vitro cytotoxicity is a key parameter. This is typically assessed using various cell-based assays that measure cell viability and proliferation after exposure to the compound. The concentration that inhibits 50% of cell growth is known as the IC₅₀ value. researchgate.net For example, a series of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides were evaluated for their cytotoxic effects against MCF-7 breast cancer cells using the MTT assay. acs.org Several compounds showed potent cytotoxicity, with IC₅₀ values in the low micromolar range. acs.org
High Content Screening (HCS) is an advanced in vitro toxicology approach that uses automated microscopy and image analysis to simultaneously measure multiple parameters of cellular health, such as cytotoxicity, genotoxicity, and phospholipidosis. europeanpharmaceuticalreview.com This method allows for a more comprehensive understanding of a compound's toxic potential at the cellular level. While specific HCS data for this compound is not widely published, the techniques are broadly applied in preclinical research for similar heterocyclic compounds.
Metabolic stability is another crucial aspect of safety screening. Assays using liver microsomes help predict how a compound will be metabolized in the body. For a series of propanamide derivatives designed as selective androgen receptor degraders (SARDs), in vitro metabolic stability was assessed. nih.gov It was found that introducing a 1,2,3-triazole B-ring dramatically increased the metabolic half-life (T₁/₂) of the compounds, indicating improved stability. nih.gov
Antimicrobial and Antifungal Spectrum of Activity
The morpholine scaffold is present in several known antimicrobial and antifungal agents, prompting investigations into the activity of its derivatives against various pathogens.
Several studies have explored the antibacterial potential of morpholine-containing propanamide derivatives. A series of morpholine Mannich base derivatives were synthesized and screened for in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria using the cup plate method. ijpsr.com The results indicated that the test compounds were generally more active against Gram-positive than Gram-negative bacteria. ijpsr.com
In another study, 3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide was identified as having high antibacterial activity against Streptococcus epidermidis when compared to the standard drug Ciprofloxacin. researchgate.net The fusion of morpholine with other heterocyclic systems, such as benzimidazole, has also yielded compounds with significant antimicrobial properties. openmedicinalchemistryjournal.com Computational docking studies on these fused systems suggested a strong binding interaction with microbial target enzymes. openmedicinalchemistryjournal.com
The morpholine ring is a key component of the agricultural fungicide fenpropimorph, highlighting the potential of this scaffold in developing new antifungal agents. Research has identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida and Aspergillus species. nih.gov Initial challenges with low plasma stability were overcome by chemical modification, leading to the discovery of N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide. nih.gov This optimized compound showed promising and broad in vitro antifungal activity against various fungi, including molds and dermatophytes, and also demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection. nih.gov
Similarly, a range of morpholine Mannich base derivatives were screened for antifungal activity against Candida albicans, with several compounds showing considerable efficacy. ijpsr.com Another study synthesized a series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives and found that some possessed good antifungal activity. researchgate.net
Table 2: Antimicrobial Activity of Selected Morpholine Derivatives
| Compound Type/Name | Target Organism | Assay Method | Observed Activity |
|---|---|---|---|
| Morpholine Mannich Base Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Cup Plate Method | More active towards Gram-positive bacteria |
| Morpholine Mannich Base Derivatives | C. albicans | Cup Plate Method | Considerable antifungal activity |
| 3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide | S. epidermidis | Not Specified | High antibacterial activity |
| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida sp., Aspergillus sp. | Fungicidal Screen | Fungicidal activity |
| N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide | Candida sp., Molds, Dermatophytes | In Vitro Assays | Promising and broad antifungal activity |
Antioxidant Potential and Free Radical Scavenging Assays
Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. impactfactor.org Consequently, the antioxidant potential of new synthetic compounds is an area of significant interest. Several morpholine derivatives have been evaluated for their ability to scavenge free radicals.
A series of morpholine Mannich base derivatives were synthesized and their antioxidant capacity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. impactfactor.orgresearchgate.net The synthesized compounds demonstrated significant radical scavenging properties when compared to the standard antioxidant, ascorbic acid. impactfactor.org
Similarly, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were screened for antioxidant activity using the DPPH method. nih.gov Notably, some of these compounds exhibited antioxidant activity that was approximately 1.4 times higher than that of ascorbic acid. nih.gov Another study on S-substituted triazolethione derivatives also identified compounds with DPPH radical scavenging activity greater than that of the standard. nih.gov These findings suggest that the propanamide/propanehydrazide backbone, when appropriately substituted, can contribute to significant antioxidant effects.
Table 3: Antioxidant Activity of Selected Propanamide/Propanehydrazide Derivatives
| Compound | Assay | Activity Relative to Ascorbic Acid |
|---|---|---|
| Morpholine Mannich Base Derivatives | DPPH & ABTS | Significant radical scavenging property |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH | ~1.4 times higher |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)-propanehydrazide | DPPH | ~1.4 times higher |
| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | DPPH | 1.13 times higher |
Compound Index
Structure Activity Relationship Sar Analysis and Computational Chemistry for 3 Morpholin 2 Yl Propanamide Analogues
Delineation of Structure-Activity Relationships (SAR)
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For 3-(morpholin-2-yl)propanamide analogues, SAR studies are crucial for identifying the key structural features that govern their interactions with biological targets.
Contribution of the Morpholine (B109124) Moiety to Biological Activity and Pharmacophore Definition
The morpholine ring, a six-membered heterocycle containing both a secondary amine and an ether functional group, is a versatile pharmacophore. tandfonline.com Its presence in a molecule can significantly influence its physicochemical properties and biological activity. The nitrogen atom in the morpholine ring is a key functional site, allowing for substitutions that can modulate the compound's potency and pharmacokinetic profile. tandfonline.comnih.gov The oxygen atom, through its ability to form hydrogen bonds, can enhance the binding of the molecule to its biological target. tandfonline.comresearchgate.net
Systemic Evaluation of Substituent Effects on Propanamide and Ancillary Ring Systems
The propanamide portion of this compound offers numerous possibilities for substitution, which can systematically alter the compound's biological activity. Modifications can be made to the amide nitrogen and the propyl chain, as well as to any ancillary ring systems attached to the core structure.
SAR studies on related propanamide derivatives have shown that the nature and position of substituents can have a profound impact on activity. For instance, in a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives, the substituents on the propanamide moiety were found to significantly affect their anti-inflammatory potential. nih.govresearchgate.net Similarly, studies on N-benzylacetamide and 3-(phenylamino)propanamide derivatives with anticonvulsant properties have highlighted the importance of specific structural features for their activity. woarjournals.org
The introduction of various substituents can influence factors such as lipophilicity, electronic distribution, and steric bulk, all of which play a role in how the molecule interacts with its target. A systematic evaluation of these effects is essential for optimizing the biological activity of this compound analogues.
| General Structure | Substituent (R) | Observed/Predicted Effect on Activity |
| This compound | -H | Baseline activity |
| Analogue 1 | -CH3 on amide N | May alter solubility and steric interactions |
| Analogue 2 | -Phenyl on amide N | Potential for additional pi-stacking interactions |
| Analogue 3 | -OH on propyl chain | Increased polarity and potential for H-bonding |
Molecular Modeling and Docking Studies for Target Interaction Analysis
Computational methods are invaluable tools for understanding how a ligand, such as a this compound analogue, interacts with its biological target at the molecular level.
Elucidation of Ligand-Protein Binding Modes and Key Intermolecular Interactions
Molecular docking simulations can predict the preferred binding orientation of a ligand within the active site of a protein. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For morpholine-containing compounds, the nitrogen and oxygen atoms of the morpholine ring are often involved in crucial hydrogen bonding with amino acid residues in the target's active site. e3s-conferences.org
For example, in studies of other propanamide derivatives, molecular docking has been used to visualize the binding modes and identify the specific amino acid residues involved in the interaction. nih.govbohrium.com By applying these techniques to this compound analogues, researchers can gain a detailed understanding of their mechanism of action and guide the design of more potent and selective compounds.
| Analogue | Predicted Target | Key Interacting Residues (Hypothetical) | Types of Interaction |
| This compound | Kinase A | ASP123, LYS45 | Hydrogen Bond, Electrostatic |
| Analogue 2 (N-phenyl) | Kinase A | PHE89, TYR101 | Pi-stacking, Hydrophobic |
| Analogue 3 (propyl-OH) | Kinase A | SER78 | Additional Hydrogen Bond |
In Silico Prediction of Biological Target Affinity and Selectivity
Beyond elucidating binding modes, computational methods can be used to predict the binding affinity and selectivity of a ligand for its target. By calculating the binding free energy, researchers can estimate how tightly a compound will bind to a protein. This information is critical for prioritizing compounds for synthesis and experimental testing.
Molecular modeling studies can also help predict the selectivity of a compound for a particular target over other related proteins. This is crucial for minimizing off-target effects. For instance, by docking this compound analogues into the active sites of various kinases, it may be possible to identify structural modifications that enhance selectivity for a specific kinase.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. iosrjournals.org
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. woarjournals.org
Development of Predictive QSAR Models for Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of compounds based on their physicochemical properties. nih.gov The development of predictive QSAR models for this compound analogues is a critical step in optimizing their therapeutic potential. This process involves the generation of a dataset of analogues with known biological activities, the calculation of a wide range of molecular descriptors, and the application of statistical methods to build and validate a predictive model.
The initial step involves synthesizing a series of this compound derivatives and evaluating their biological activity against a specific target. The activity data, often expressed as IC50 or EC50 values, are then converted to a logarithmic scale (pIC50 or pEC50) for modeling. nih.gov
A diverse set of molecular descriptors is then calculated for each analogue. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, molecular connectivity indices, etc. researchgate.net
3D descriptors: van der Waals volume, surface area, etc. researchgate.net
With the biological activity data and calculated descriptors, various statistical methods can be employed to develop the QSAR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are commonly used. nih.govnih.gov
The predictive power of the developed QSAR model is assessed through rigorous internal and external validation techniques. Internal validation methods include leave-one-out cross-validation (q²) and leave-many-out cross-validation. External validation involves predicting the activity of a set of compounds that were not used in the model development. A robust and predictive QSAR model can then be used to screen virtual libraries of novel this compound analogues and prioritize the synthesis of compounds with the highest predicted activity.
Table 1: Hypothetical QSAR Model for this compound Analogues
| Analogue | R1-substituent | R2-substituent | Experimental pIC50 | Predicted pIC50 | Residual |
| 1 | H | H | 5.2 | 5.1 | 0.1 |
| 2 | 4-Cl | H | 6.5 | 6.3 | 0.2 |
| 3 | 4-F | H | 6.1 | 6.0 | 0.1 |
| 4 | H | CH3 | 5.5 | 5.6 | -0.1 |
| 5 | 4-Cl | CH3 | 6.8 | 6.7 | 0.1 |
This table is for illustrative purposes only and does not represent actual experimental data.
Pharmacophore Hypothesis Generation and Validation for Rational Design
Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov For this compound analogues, generating and validating a pharmacophore hypothesis can guide the design of new compounds with improved affinity and selectivity.
The process of pharmacophore hypothesis generation can be either ligand-based or structure-based. nih.gov In a ligand-based approach, a set of active analogues is superimposed, and common chemical features are identified. These features typically include:
Hydrogen bond acceptors (HBA)
Hydrogen bond donors (HBD)
Hydrophobic regions (HY)
Aromatic rings (AR)
Positive and negative ionizable groups
For this compound, the morpholine oxygen and the amide carbonyl oxygen could act as hydrogen bond acceptors, while the amide N-H could serve as a hydrogen bond donor. The morpholine ring itself and any aromatic substituents can contribute to hydrophobic interactions.
Once a pharmacophore hypothesis is generated, it must be validated. This can be done by using the model to screen a database of known active and inactive compounds. A good pharmacophore model should be able to distinguish between active and inactive molecules with high accuracy. The validated pharmacophore can then be used as a 3D query to search virtual libraries for novel scaffolds that match the required features, leading to the discovery of new lead compounds.
Table 2: Potential Pharmacophoric Features of this compound Analogues
| Feature | Description | Potential Location on Scaffold |
| HBA 1 | Hydrogen Bond Acceptor | Morpholine oxygen atom |
| HBA 2 | Hydrogen Bond Acceptor | Propanamide carbonyl oxygen |
| HBD 1 | Hydrogen Bond Donor | Propanamide N-H group |
| HY 1 | Hydrophobic Region | Morpholine ring |
| HY/AR 2 | Hydrophobic/Aromatic Region | Potential substituent on the propanamide nitrogen |
This table is for illustrative purposes only and does not represent actual experimental data.
Computational Assessment of Drug-Like Properties for Preclinical Optimization
In addition to potency, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Computational methods play a crucial role in the early assessment of these drug-like properties, allowing for the optimization of lead compounds and reducing the likelihood of late-stage failures in preclinical and clinical development. mdpi.com A variety of in silico models are available to predict these properties for this compound analogues. researchgate.net
Key drug-like properties that can be computationally assessed include:
Lipophilicity (logP): This parameter influences solubility, absorption, and distribution. An optimal logP range is generally considered to be between 1 and 5.
Aqueous Solubility (logS): Adequate solubility is essential for absorption and formulation.
Blood-Brain Barrier (BBB) Permeability: This is a critical parameter for drugs targeting the central nervous system.
Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed from the gut.
Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions. Inhibition of key CYP isoforms like CYP3A4, CYP2D6, and CYP2C9 is a major concern.
Table 3: Predicted Drug-Like Properties of Hypothetical this compound Analogues
| Analogue | R1-substituent | logP | logS (mol/L) | BBB Permeant | HIA (%) | Lipinski Violations |
| 1 | H | 1.2 | -2.5 | Yes | 95 | 0 |
| 2 | 4-Chlorophenyl | 2.8 | -3.8 | Yes | 92 | 0 |
| 3 | 3,4-Dichlorophenyl | 3.5 | -4.5 | No | 88 | 0 |
| 4 | Naphthyl | 3.9 | -4.9 | No | 85 | 0 |
| 5 | 4-Biphenyl | 4.6 | -5.5 | No | 80 | 0 |
This table is for illustrative purposes only and is based on general trends observed for similar compounds. The predictions are not from a validated model for this specific series.
Rational Design and Synthesis of Advanced 3 Morpholin 2 Yl Propanamide Based Therapeutic Leads
Engineering of Multi-Target-Directed Ligands for Complex Diseases
The traditional "one-drug, one-target" approach is often insufficient for treating complex, multifactorial diseases like neurodegenerative disorders, cancer, and certain psychiatric conditions. nih.govsemanticscholar.org This has spurred the development of multi-target-directed ligands (MTDLs), which are single chemical entities engineered to modulate multiple biological targets simultaneously. nih.govscielo.br The 3-(morpholin-2-yl)propanamide scaffold is an excellent starting point for MTDL design. Its structure allows for the strategic attachment of various pharmacophores, which are molecular features responsible for a drug's action, to achieve a desired polypharmacological profile. researchgate.netmdpi.com
The design of MTDLs is a rational process where known pharmacophores are combined into a new, single molecule. mdpi.com For instance, the morpholine (B109124) nitrogen and the terminal amide of the propanamide chain can be chemically modified. By attaching an arylpiperazine group (known to interact with serotonin (B10506) and dopamine (B1211576) receptors) to the morpholine ring and a second distinct pharmacophore to the propanamide end, a novel MTDL could be created. nih.gov This molecular hybridization strategy aims to produce a synergistic therapeutic effect and a better safety profile. nih.gov The table below illustrates potential MTDL strategies using the morpholine-propanamide core.
| Target Combination | Pharmacophore 1 (on Morpholine Ring) | Pharmacophore 2 (on Propanamide Moiety) | Potential Therapeutic Area |
| Serotonin Receptors / Acetylcholinesterase | Arylpiperazine moiety | Tacrine analogue | Depression with cognitive impairment nih.govtandfonline.com |
| Dopamine Receptors / MAO-B | Benzylpiperidine moiety | Substituted chalcone | Parkinson's Disease tandfonline.comnih.gov |
| H3 Receptor / Cholinesterases | Imidazole-based fragment | Carbamate (B1207046) group | Alzheimer's Disease nih.gov |
| Cannabinoid Receptors / FAAH | Endocannabinoid-like lipid tail | Urea or carbamate group | Neuropathic Pain, Anxiety nih.gov |
Hybrid Compound Design for Synergistic Pharmacological Actions
A practical example of this strategy is the hybridization of a morpholine-containing scaffold with a known anti-inflammatory agent. For instance, researchers have designed hybrids by combining indole (B1671886) derivatives with non-steroidal anti-inflammatory drugs (NSAIDs) to target enzymes involved in neuroinflammation. tandfonline.com Following this principle, one could link an NSAID like ibuprofen (B1674241) or naproxen (B1676952) to the propanamide portion of the this compound scaffold. The resulting hybrid would be designed to possess dual activities: the anti-inflammatory action from the NSAID part and the specific activity conferred by the morpholine-containing fragment, potentially targeting different pathways in the inflammatory cascade. The synthesis typically involves well-established chemical reactions, such as amide bond formation, making these complex molecules readily accessible for biological testing. tandfonline.com
Development of Bifunctional Inhibitors Integrating the Morpholine-Propanamide Scaffold
Bifunctional inhibitors are a specialized class of MTDLs designed to inhibit two distinct biological targets, often enzymes, that are part of the same or related disease pathways. nih.gov The this compound scaffold offers a structurally adaptable framework for positioning two different inhibitory pharmacophores in the correct spatial orientation to interact with their respective targets. The length and flexibility of the propanamide linker can be systematically varied to optimize the simultaneous binding and inhibition of both targets.
A prominent area for this approach is in oncology, specifically in the development of dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). These two enzymes are critical components of a signaling pathway often hyperactivated in cancer. Notably, the morpholine ring is a key structural feature in several PI3K inhibitors. semanticscholar.org By using the this compound scaffold, a PI3K-inhibiting pharmacophore (often incorporating the morpholine ring itself) can be linked to a separate mTOR-inhibiting moiety. This creates a single molecule designed to shut down the pathway at two critical points. The table below presents hypothetical data for such a designed bifunctional inhibitor.
| Compound ID | Linker Length (Atoms) | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Notes |
| HYP-001 | 3 | 15.2 | 89.5 | Short linker favors PI3K binding. |
| HYP-002 | 5 | 8.7 | 45.1 | Optimal linker length for balanced dual inhibition. |
| HYP-003 | 7 | 25.6 | 33.8 | Longer linker favors mTOR binding. |
| HYP-004 | 5 (rigid) | 50.1 | 150.3 | Rigid linker reduces binding affinity for both targets. |
*IC₅₀ (half maximal inhibitory concentration) values are hypothetical, illustrating the structure-activity relationship (SAR) dependent on the linker.
Innovation in Scaffold Discovery Utilizing Morpholine-Propanamide as a Key Building Block
Beyond its use in modifying existing pharmacophores, the this compound structure is a valuable building block for the discovery of entirely new therapeutic agents. Its inherent "drug-like" properties make it an ideal starting point for creating large collections, or libraries, of diverse compounds for high-throughput screening. researchgate.net By making systematic chemical modifications to the core scaffold and screening the resulting compounds against a wide range of biological targets, researchers can identify novel molecules with unexpected and potentially valuable pharmacological activities.
One powerful technique is fragment-based drug discovery (FBDD). In this approach, small, simple molecules ("fragments") are screened for weak binding to a biological target. The this compound could serve as such a fragment. Once a weak "hit" is identified, it can be chemically elaborated or linked with other fragments to build a more complex and potent drug candidate. Another strategy, diversity-oriented synthesis (DOS), can be used to generate a vast array of structurally diverse molecules from the morpholine-propanamide starting material. This exploration of new chemical space increases the probability of discovering compounds that work through entirely new mechanisms of action, providing innovative solutions for challenging diseases.
Future Prospects and Emerging Research Avenues for 3 Morpholin 2 Yl Propanamide and Its Derivatives
Identification of Novel Biological Targets and Therapeutic Applications
The versatility of the morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, makes it a valuable pharmacophore for interacting with a wide array of biological targets. tandfonline.com Research into 3-(morpholin-2-yl)propanamide and its analogues is actively exploring new therapeutic frontiers beyond their currently established activities. The inherent structural features of these compounds, including their ability to participate in both hydrophilic and lipophilic interactions, position them as promising candidates for modulating the activity of various enzymes and receptors. acs.org
Derivatives of the core this compound structure are being investigated for a range of potential therapeutic applications. For instance, propanamide derivatives have been designed and synthesized as selective androgen receptor degraders (SARDs) for the treatment of enzalutamide-resistant prostate cancer. nih.gov Furthermore, the morpholine moiety is a key component in compounds targeting neurodegenerative diseases by interacting with enzymes and biological targets implicated in the pathology of disorders like Alzheimer's and Parkinson's. tandfonline.com The exploration of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has also opened up avenues for developing a diverse library of compounds with potential biological activities. rsc.orgnih.gov
| Therapeutic Area | Target Class | Example Compound Class |
| Oncology | Kinase Inhibitors | Triazine derivatives mdpi.com |
| Oncology | Androgen Receptor Degraders | Propanamide derivatives nih.gov |
| Neurodegenerative Diseases | Enzyme Modulators | Phenoxyethyl morpholine complexes tandfonline.com |
| Infectious Diseases | Antifungal Agents | Morpholine and oxazolidine (B1195125) derivatives researchgate.net |
| Pain Management | TRPV1 Antagonists | 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides nih.govnih.gov |
Exploration of Sustainable and Efficient Synthetic Routes
The advancement of novel therapeutics is intrinsically linked to the development of efficient and environmentally conscious synthetic methodologies. Traditional synthetic routes are often being re-evaluated to align with the principles of green chemistry. For the synthesis of morpholine derivatives, researchers are exploring innovative approaches such as microwave irradiation and sonochemistry to enhance reaction efficiency and reduce the reliance on hazardous organic solvents. mdpi.com
Several efficient synthetic strategies for constructing the morpholine ring and its derivatives have been reported. These include indium (III)-catalyzed reductive etherification, gold-catalyzed cyclization reactions, and stereoselective synthesis via intramolecular reductive etherification. researchgate.net For instance, a convenient and efficient method for constructing morpholine derivatives in moderate to good yields has been established using a gold catalyst. researchgate.net Furthermore, a scalable route to bis-morpholine spiroacetals has been developed, which involves the intermediacy of a 2-chloromethyl-substituted morpholine. acs.org The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been achieved through two complementary pathways, with the choice depending on the nucleophilicity of the amine. rsc.orgnih.gov These advancements in synthetic chemistry are crucial for the cost-effective and sustainable production of this compound and its derivatives for further research and development.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Deep learning models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), are being employed for the de novo design of molecules with specific desired properties. nih.gov These models can generate novel chemical structures with a high probability of interacting with a specific biological target. For instance, a deep convolutional generative adversarial network (dcGAN) has been developed to screen and design target-specific novel compounds for cannabinoid receptors. Furthermore, ML-based decision-making models can facilitate large-scale virtual screening for hit identification in the early stages of drug discovery. The application of these computational methods to the this compound scaffold can help in designing derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential hits. | Rapid identification of derivatives with desired biological activity. nih.gov |
| De Novo Drug Design | Generation of novel molecular structures with specific properties using generative models. | Design of novel this compound analogues with improved efficacy and safety. nih.gov |
| Property Prediction | Prediction of physicochemical properties, bioactivity, and toxicity of compounds. | Prioritization of synthetic efforts towards compounds with favorable drug-like properties. nih.gov |
| Reaction Prediction | Prediction of the outcome and optimal conditions for chemical reactions. | Optimization of synthetic routes for this compound and its derivatives. acs.org |
Advanced Preclinical Characterization Methodologies for Lead Development
The successful translation of a promising lead compound from the laboratory to the clinic hinges on a thorough preclinical characterization. Advanced methodologies are being employed to comprehensively evaluate the efficacy, selectivity, and pharmacokinetic properties of this compound derivatives.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful computational approaches used to understand and predict the interaction of a compound with its biological target. nih.govnih.gov These methods, which include molecular docking and molecular dynamics simulations, provide insights into the binding mode and affinity of a ligand, guiding the optimization of its structure for improved potency and selectivity. researchgate.net For example, docking studies of a potent TRPV1 antagonist have revealed its binding mode within the receptor, explaining its activity. nih.gov
In addition to computational methods, in vitro and in vivo models are essential for characterizing the biological activity of lead compounds. For instance, the functional characterization of a water-soluble prodrug of a neurokinin-1 (NK-1) receptor antagonist was performed using a guinea pig model of NK-1-mediated inflammation. acs.org The development of radiolabelled analogues, such as [¹⁴C]-labelled morpholine derivatives, is also crucial for conducting preclinical drug metabolism and pharmacokinetic studies. nih.gov These advanced characterization techniques are vital for selecting the most promising candidates for further clinical development.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-(Morpholin-2-yl)propanamide derivatives, and how can reaction conditions be optimized?
Synthesis typically involves amidation reactions, where morpholine derivatives are coupled with propanamide precursors. For example, describes using cinnamic acids as starting materials for similar propanamide derivatives through condensation and functionalization steps. Key parameters include solvent choice (e.g., DMF for solubility), temperature control (60–80°C to avoid side reactions), and catalysts like EDCI/HOBt for efficient coupling . Purification via recrystallization (ethanol/water mixtures) ensures high yields (>60%) and purity (>95%) .
Q. How are spectroscopic techniques (NMR, MS) applied to confirm the structural integrity of this compound?
- 1H/13C NMR : Aromatic protons in morpholine (δ 3.5–4.0 ppm) and amide NH (δ 6.5–7.5 ppm) confirm substitution patterns. For instance, validates oxadiazole-propanamide derivatives using 1H NMR coupling constants (e.g., J = 8.2 Hz for pyridyl protons) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 216.25) and fragmentation patterns corroborate the molecular formula .
Advanced Research Questions
Q. What crystallographic strategies are used to resolve the 3D structure of this compound derivatives, and how are intermolecular interactions analyzed?
Single-crystal X-ray diffraction (SCXRD) is critical. –12 detail protocols for similar compounds:
- Crystal Growth : Slow evaporation of ethanol solutions yields colorless blocks (0.5 × 0.5 × 0.3 mm) suitable for diffraction .
- Data Collection : Using MoKα radiation (λ = 0.71073 Å), θ range 3.2–27.4°, and SHELX software for refinement (R1 < 0.05) .
- Hydrogen Bonding : N–H···N (3.055 Å) and N–H···O (2.968 Å) interactions stabilize the lattice, visualized via Mercury software . Weak π-π stacking (3.7–3.8 Å) between aromatic rings further stabilizes the structure .
Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to targets like enzymes or receptors. For example, ’s sulfonylphenyl-propanamide derivative shows interactions with morpholine sulfonyl groups and hydrophobic pockets .
- QSAR Modeling : Correlating logP (2.41, from ) with antioxidant activity () identifies optimal hydrophobicity for membrane permeability .
Q. What experimental approaches are used to evaluate the biological activity of this compound derivatives, such as enzyme inhibition or antioxidant effects?
- Antioxidant Assays : DPPH radical scavenging (IC50 values) and FRAP assays quantify activity. reports IC50 values of 15–30 µM for trihydroxyphenyl-propanamide derivatives .
- Enzyme Inhibition : Kinase or protease inhibition is tested via fluorescence-based assays (e.g., ATPase activity using malachite green). Dose-response curves (0.1–100 µM) determine potency .
Q. How are stability and degradation profiles of this compound assessed under varying pH and temperature conditions?
- Forced Degradation Studies : Incubate compounds in acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. LC-MS identifies degradation products (e.g., hydrolyzed amides or oxidized morpholine rings) .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>150°C for stable derivatives) .
Methodological Considerations
Q. How do researchers address contradictory data in crystallographic refinement or bioactivity assays?
- Crystallography : Discrepancies in R-factors are resolved by re-examining H-atom placement (constrained vs. riding models) and applying extinction corrections (SHELXL) .
- Bioactivity : Outliers in dose-response data are addressed via triplicate experiments and statistical validation (ANOVA, p < 0.05) .
Q. What safety protocols are essential when handling morpholine-containing propanamides in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
